molecular formula C24H31NO12 B13391652 N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

Cat. No.: B13391652
M. Wt: 525.5 g/mol
InChI Key: IPZNUDCKTVCLPO-UHFFFAOYSA-N
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Description

N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a chromenone moiety, and a glycosidic linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide typically involves multiple steps:

    Formation of the Chromenone Moiety: This step involves the condensation of 4-methylcoumarin with appropriate aldehydes or ketones under acidic or basic conditions.

    Glycosylation: The chromenone intermediate is then glycosylated using glycosyl donors such as trihydroxy-6-methyloxan-2-yl derivatives in the presence of catalysts like Lewis acids.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification steps such as crystallization, chromatography, and recrystallization are crucial to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, and aldehydes.

    Reduction: Alcohols and diols.

    Substitution: Various substituted acetamides and chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in assays to evaluate its biological activity and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its antioxidant properties make it a candidate for treating oxidative stress-related diseases. Additionally, its anti-inflammatory and antimicrobial activities are explored for potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the formulation of various products, including cosmetics, dietary supplements, and pharmaceuticals. Its antioxidant properties are particularly valuable in preserving the stability and shelf-life of products.

Mechanism of Action

The mechanism of action of N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide involves multiple molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its antioxidant and anticancer activities.

    Luteolin: A flavonoid with anti-inflammatory and neuroprotective effects.

Uniqueness

N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is unique due to its specific combination of hydroxyl groups, chromenone moiety, and glycosidic linkage. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H31NO12

Molecular Weight

525.5 g/mol

IUPAC Name

N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)22(19(30)15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)

InChI Key

IPZNUDCKTVCLPO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O

Origin of Product

United States

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